molecular formula C11H9NO3 B1268655 Methyl 5-phenylisoxazole-3-carboxylate CAS No. 51677-09-9

Methyl 5-phenylisoxazole-3-carboxylate

货号: B1268655
CAS 编号: 51677-09-9
分子量: 203.19 g/mol
InChI 键: XMPLCJOQBDGMKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-phenylisoxazole-3-carboxylate (CAS: 33282-16-5) is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group at position 5 and a methyl ester at position 3. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing hydrazides, carboxylic acids, and inhibitors targeting enzymes like MptpB in Mycobacterium tuberculosis .

准备方法

Cyclization of Benzaldehyde Oxime with β-Ketoesters

One classical approach involves the cyclization of benzaldehyde oxime with ethyl acetoacetate or related β-ketoesters in the presence of Lewis acids such as anhydrous zinc chloride. The reaction is typically performed by heating the mixture gradually to about 60°C without solvent, enabling formation of the isoxazole ring. The crude product, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, can be hydrolyzed and esterified to yield methyl 5-phenylisoxazole-3-carboxylate after purification by recrystallization.

Reaction conditions summary:

Reagents Conditions Outcome
Benzaldehyde oxime (1 mmol) Heated to 60°C, no solvent Cyclization to isoxazole intermediate
Ethyl acetoacetate (2 mmol) Stirred with ZnCl2 catalyst Formation of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
5% NaOH treatment Room temperature, 4 hours Hydrolysis to acid
Acidification with 2N HCl Room temperature Precipitation of carboxylic acid
Recrystallization from ethanol Purification Pure methyl ester derivative

Lithiation and Carboxylation of 3-Phenyl-5-alkoxyisoxazoles

A more versatile and widely studied method involves the lithiation of 3-phenyl-5-alkoxyisoxazoles using n-butyllithium, followed by carbonation with carbon dioxide to introduce the carboxyl group at the 4-position, which can then be converted to the methyl ester.

  • 3-Phenyl-5-chloroisoxazoles serve as key intermediates, synthesized by chlorination of 3-phenylisoxazol-5-ones.
  • Nucleophilic displacement of chlorine by alkoxy or thioalkoxy groups generates 3-phenyl-5-alkoxy or thioalkoxy isoxazoles.
  • Treatment with n-butyllithium forms the 4-lithio intermediate.
  • Quenching with carbon dioxide yields 4-carboxylic acids, which upon methylation with diazomethane afford methyl esters including this compound.

Summary of lithiation-carboxylation sequence:

Step Reagents/Conditions Product
3-Phenylisoxazol-5-one Chlorination (e.g., with SOCl2) 3-Phenyl-5-chloroisoxazole
Chloride displacement Alkoxy or thioalkoxy nucleophiles 3-Phenyl-5-alkoxy/thioalkoxyisoxazole
Lithiation n-Butyllithium, low temperature 4-Lithio intermediate
Carboxylation Carbon dioxide, quenching with acid 4-Carboxylic acid derivative
Esterification Diazomethane treatment This compound

This method is notable for its regioselectivity and ability to generate a variety of substituted isoxazole carboxylates.

Amidation and Rearrangement Approaches

Another approach involves the conversion of 5-arylisoxazole-3-carboxylic acids into hydroxamic acids, followed by rearrangement under basic conditions to form other heterocyclic derivatives. While this pathway is more focused on downstream transformations, the initial preparation of this compound esters is a prerequisite step.

Method Advantages Limitations Typical Yield Range Key References
Cyclization of benzaldehyde oxime with β-ketoesters Straightforward, uses readily available reagents Requires careful control of reaction conditions, moderate purity Moderate (~70-85%)
Lithiation-carboxylation of 3-phenyl-5-alkoxyisoxazoles High regioselectivity, versatile for substitutions Requires handling of organolithium reagents, moisture sensitive High (~74-80%)
Amidation and rearrangement Useful for further heterocyclic synthesis Multi-step, less direct for ester preparation Variable
  • The methyl esters prepared by these methods have been characterized by melting point determination, infrared spectroscopy (noting characteristic ester carbonyl stretches around 1700 cm⁻¹), and nuclear magnetic resonance spectroscopy (showing aromatic protons and methyl ester signals).
  • Single crystal X-ray diffraction has been used to confirm molecular structures in related isoxazole derivatives, validating regiochemistry and substitution patterns.
  • Elemental analysis data consistently confirm the purity and composition of synthesized this compound.

The preparation of this compound is well-established through multiple synthetic strategies. The lithiation-carboxylation method offers high regioselectivity and versatility, while cyclization of benzaldehyde oxime with β-ketoesters provides a more classical route. Both methods are supported by extensive spectral and analytical data confirming the identity and purity of the product. These methods enable access to this compound for further applications in heterocyclic chemistry and pharmaceutical development.

化学反应分析

Types of Reactions: Methyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives .

科学研究应用

Pharmaceutical Development

Neuroprotective Properties
Methyl 5-phenylisoxazole-3-carboxylate serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its potential neuroprotective properties make it a candidate for developing drugs aimed at conditions such as Alzheimer's and Parkinson's diseases. Research indicates that derivatives of this compound can inhibit specific phosphatases crucial for the survival of pathogens like Mycobacterium tuberculosis, showcasing its therapeutic potential against infectious diseases as well .

Case Study: Antituberculosis Activity
A study investigated the efficacy of this compound in animal models infected with M. tuberculosis. The compound demonstrated a significant reduction in bacterial burden, achieving a log reduction of approximately 0.9 after four weeks of treatment. Pathological assessments revealed that treated animals exhibited fewer and smaller lesions compared to control groups, indicating improved therapeutic outcomes .

Treatment GroupBacterial Burden Reduction (log CFU)Pathological Findings
Vehicle Control-Large necrotic lesions
Compound Treatment0.9Fewer smaller lesions

Agricultural Chemistry

This compound is also employed as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its role in developing safer and more effective agricultural chemicals is crucial for enhancing crop protection while minimizing environmental impact .

Material Science

In material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings. These materials are designed to enhance durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

In the realm of analytical chemistry, this compound is utilized to develop methods for detecting and quantifying specific substances. This application aids researchers in toxicology and environmental science by providing reliable analytical techniques to assess chemical exposure and environmental contamination .

Biochemical Research

This compound is studied for its interactions with biological systems, contributing valuable insights into enzyme mechanisms and potential therapeutic targets. Its ability to inhibit certain enzymes involved in critical biological pathways highlights its importance in biochemical research .

作用机制

The mechanism of action of methyl 5-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

相似化合物的比较

Key Properties:

  • Molecular formula: C₁₁H₉NO₃
  • Molecular weight : 203.19 g/mol
  • Melting point : 81.8–82.5°C
  • Synthesis : Prepared via cyclization of methyl benzoylpyruvate with hydroxylamine hydrochloride under reflux .
  • Applications : Used to synthesize antimicrobial hydrazides , carboxylic acid derivatives for enzyme inhibition , and brominated analogs for further functionalization .

Comparison with Structural Analogs

Ethyl 5-Phenylisoxazole-3-Carboxylate (CAS: 7063-99-2)

  • Structural difference : Methyl ester replaced with ethyl ester.
  • Molecular weight : 217.22 g/mol .
  • Applications : Similar to the methyl ester but with modified solubility and reactivity in nucleophilic substitutions .

5-Phenylisoxazole-3-Carboxylic Acid (CAS: 51677-09-9)

  • Structural difference : Ester hydrolyzed to carboxylic acid.
  • Molecular weight : 189.16 g/mol .
  • Key properties : Increased polarity and hydrogen-bonding capacity, making it suitable for salt formation or coordination chemistry.
  • Synthesis : Saponification of methyl 5-phenylisoxazole-3-carboxylate using NaOH .
  • Applications : Intermediate for metal-organic frameworks (MOFs) or bioactive molecules requiring acidic functionalities .

Methyl 5-(Bromomethyl)-3-Phenylisoxazole-4-Carboxylate (Compound 53)

  • Structural difference : Bromomethyl substituent at position 4.
  • Molecular weight : 296.12 g/mol (estimated).
  • Key properties : Electrophilic bromine enables nucleophilic substitutions (e.g., SN2 reactions).
  • Synthesis : Bromination of methyl 5-methyl-3-phenylisoxazole-4-carboxylate using N-bromosuccinimide .
  • Applications : Precursor for introducing amines, thiols, or other functional groups .

Methyl 5-(4-Hydroxyphenyl)Isoxazole-3-Carboxylate (CAS: 60640-71-3)

  • Structural difference : Hydroxyl group on the phenyl ring.
  • Molecular weight : 219.19 g/mol .
  • Key properties : Enhanced hydrogen-bonding capacity and solubility in polar solvents.
  • Applications: Potential use in drug design targeting receptors sensitive to phenolic groups .

Ethyl 3-Phenylisoxazole-5-Carboxylate (CAS: 13599-24-1)

  • Structural difference : Positional isomerism (ester at position 5 instead of 3).
  • Molecular weight : 217.22 g/mol .
  • Key properties : Altered electronic distribution may affect reactivity in cycloadditions or electrophilic substitutions.
  • Applications : Less explored compared to the 3-carboxylate isomer but useful in regioselective syntheses .

Data Table: Comparative Analysis

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications
This compound 33282-16-5 5-Ph, 3-COOMe 203.19 Enzyme inhibitors, hydrazide synthesis
Ethyl 5-phenylisoxazole-3-carboxylate 7063-99-2 5-Ph, 3-COOEt 217.22 Lipophilic intermediates
5-Phenylisoxazole-3-carboxylic acid 51677-09-9 5-Ph, 3-COOH 189.16 Metal coordination, salts
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate N/A 5-BrCH₂, 4-COOMe, 3-Ph 296.12 Functional group introduction
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate 60640-71-3 5-(4-OH-Ph), 3-COOMe 219.19 Drug design

Structure-Activity Relationship (SAR) Insights

  • Ester vs. Acid : Conversion of the ester to carboxylic acid (e.g., 5-phenylisoxazole-3-carboxylic acid) enhances polarity, improving interactions with polar enzyme active sites .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in Compound 53) increase electrophilicity, facilitating nucleophilic attacks, while electron-donating groups (e.g., hydroxyl in CAS 60640-71-3) enhance hydrogen bonding .
  • Positional Isomerism : Ethyl 3-phenylisoxazole-5-carboxylate exhibits distinct reactivity due to altered electronic effects, underscoring the importance of regiochemistry in drug design .

生物活性

Methyl 5-phenylisoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing one nitrogen and one oxygen atom, contributing to its unique chemical properties. The compound's structure can be represented as follows:

  • Molecular Formula : C11_{11}H9_{9}N\O3_{3}
  • Molecular Weight : 201.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biological pathways. For instance, it has been shown to inhibit the MptpB phosphatase in Mycobacterium tuberculosis, which is crucial for the pathogen's virulence and survival within host cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study reported that derivatives of this compound exhibited potent inhibitory effects on MptpB with IC50_{50} values in the low micromolar range (e.g., 0.4 μM for some derivatives), indicating strong selectivity over human phosphatases .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Substituted isoxazoles have been linked to anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptotic factors .

Study on Antituberculosis Activity

A notable study investigated the efficacy of this compound in animal models of tuberculosis. The compound was administered to guinea pigs infected with M. tuberculosis, resulting in a significant reduction in bacterial burden in both acute and chronic infection models. Specifically, treatment led to a reduction of approximately 0.9 log in bacterial counts after four weeks .

Treatment Group Bacterial Burden Reduction (log CFU) Pathological Findings
Vehicle Control-Large necrotic lesions
Compound Treatment0.9Fewer smaller lesions

This study highlights the potential of this compound as a therapeutic agent against tuberculosis, emphasizing its role in improving pathological outcomes compared to control groups.

Anticancer Studies

Research has also focused on the anticancer potential of this compound, revealing that it can induce apoptosis in various cancer cell lines. For example, studies indicated that certain derivatives exhibited IC50_{50} values below 10 μM against breast cancer cell lines, suggesting effective cytotoxicity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Biological Activity IC50_{50} (μM)
This compoundAntimicrobial, Anticancer~0.4 (antimicrobial)
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylateAntimicrobial~1.0
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateModerate anticancer activity~15

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-phenylisoxazole-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via cyclization of acetophenone derivatives. A metal-free approach involves refluxing intermediates with hydroxylamine hydrochloride in methanol (2–3 h) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for Pd-catalyzed couplings), and degassing with nitrogen to prevent side reactions . Yields are monitored via TLC and purified using chromatography (e.g., Et₂O:light petroleum gradients) .

Q. How is this compound characterized spectroscopically?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~7.5–7.6 ppm (aromatic protons), δ ~3.9 ppm (methyl ester), and carbonyl signals at ~167 ppm .
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (isoxazole ring) .
  • HRMS : Accurate mass confirmation (e.g., [M+H]⁺ calculated vs. observed) .

Q. What are the known biological targets of isoxazole derivatives like this compound?

  • Methodology : Isoxazoles are studied for kinase inhibition (e.g., MAPK) and antimicrobial activity. Target engagement is validated via enzymatic assays (IC₅₀ determination) and docking studies using crystal structures of active sites .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodology : Stability tests include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • Hydrolytic stability : Exposure to humidity (e.g., 40°C/75% RH) monitored via HPLC .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky aryl substituents?

  • Methodology :

  • Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings for sterically hindered boronic acids .
  • Solvent effects : High-polarity solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields .

Q. What strategies resolve contradictions in spectroscopic data for isoxazole regioisomers?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations to distinguish between 3- and 4-substituted isomers.
  • X-ray crystallography : SHELX-refined structures provide unambiguous regiochemistry confirmation .

Q. How do electronic effects of substituents influence the compound’s bioactivity?

  • Methodology :

  • SAR studies : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-phenyl position to enhance binding to hydrophobic enzyme pockets.
  • Free-Wilson analysis : Quantifies contributions of substituents to activity .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methodology :

  • DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to assess activation barriers for ester hydrolysis .
  • MD simulations : Model solvent effects on reaction pathways .

Q. How are crystalline polymorphs of the compound characterized and controlled?

  • Methodology :

  • PXRD : Identifies polymorphic forms (e.g., Form I vs. II).
  • Crystallization screening : Use anti-solvent (e.g., petroleum ether) to favor specific polymorphs .

属性

IUPAC Name

methyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPLCJOQBDGMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358625
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51677-09-9
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4-dioxo-4-phenyl-butyric acid ethyl ester (3.86 g, 0.01754 mole) in methanol (78 mL) was added hydroxylamine hydrochloride (3.657 g, 0.0526 mole) at ambient temperature. The resulting mixture was then heated to reflux overnight. Volatiles were then removed by evaporation and the resulting residue was diluted with water and the product extracted with chloroform. The chloroform layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 2.8 g (79%) of 5-phenyl-isoxazole-3-carboxylic acid methyl ester. LCMS: 204.06 (M+1)+, 97.58%. To a stirred solution of 5-phenyl-isoxazole-3-carboxylic acid methyl ester (2.8 g, 0.01379 mol) in a mixture of THF (10 mL), methanol (10 mL) and H2O (10 mL) was added LiOH.H2O (0.87 g, 0.02073 mol) and the resulting mixture was stirred at ambient temperature for 2.5 hours. Volatiles were then evaporated and the resulting residue was diluted with water, acidified with concentrated HCl and extracted with ethyl acetate. The ethyl acetate layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 2.2 g (85%) of 5-phenyl-isoxazole-3-carboxylic acid. LCMS: 190.04 (M+1)+, 96.4%.
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
3.657 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-phenylisoxazole-3-carboxylic acid (0.86 g, 4.55 mmol) in toluene (15.0 mL) and methanol (3 mL) was added a 2M solution of TMS-diazomethane in hexanes (3.1 mL, 6.14 mmol) dropwise at room temperature. The reaction mixture was stirred for 30 minutes and concentrated. The residue was dispersed in methanol (3 mL), stirred for 5 minutes, and filtered to give methyl 5-phenylisoxazole-3-carboxylate (897 mg). The compound had an HPLC ret. time=2.67 min.: YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH−90% Water−0.2% H3PO4; Solvent B=90% MeOH−10% water−0.2% H3PO4; Start % B=0; Final % B=100. LC-MS: M+1=204+.
Quantity
0.86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Norrubrofusarin
Norrubrofusarin
Methyl 5-phenylisoxazole-3-carboxylate
Norrubrofusarin
Norrubrofusarin
Methyl 5-phenylisoxazole-3-carboxylate
Norrubrofusarin
Methyl 5-phenylisoxazole-3-carboxylate
Norrubrofusarin
Norrubrofusarin
Methyl 5-phenylisoxazole-3-carboxylate
Norrubrofusarin
Norrubrofusarin
Methyl 5-phenylisoxazole-3-carboxylate
Norrubrofusarin
Norrubrofusarin
Methyl 5-phenylisoxazole-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。